molecular formula C15H13N3O3S B2678733 N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 930410-33-6

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2678733
CAS No.: 930410-33-6
M. Wt: 315.35
InChI Key: VURRUWXZVQHRPX-UHFFFAOYSA-N
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Description

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of alpha-halo amides with thiourea . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds often involves the reaction of specific precursors to create a variety of derivatives, which are then characterized by methods such as IR, MS, 1H-NMR, and 13C-NMR. These synthesized compounds are explored for their potential applications in different fields of chemistry and biology. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of these compounds in generating diverse molecular structures with potential biological activity (Hassan, Hafez, & Osman, 2014).

Biological Activities and Potential Therapeutic Uses

Several studies have focused on evaluating the biological activities of these compounds, including their cytotoxic, antimicrobial, and anti-inflammatory properties. For example, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing their analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings highlight the potential of these compounds in developing new therapeutic agents.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of these compounds have been investigated against a variety of pathogens. Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating their weak to moderate antibacterial and antifungal activities (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).

Anticancer Activities

The anticancer properties of these compounds have been a significant area of interest. Yakantham et al. (2019) synthesized a series of thiazol-4-amine derivatives and evaluated their anticancer activity against various human cancer cell lines, demonstrating their potential as anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).

Mechanism of Action

The mechanism of action of thiazole compounds often involves interactions with biological targets. For example, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .

Future Directions

The development of new thiazole derivatives with improved properties and activities is an active area of research. These compounds have the potential to be used as lead compounds for rational drug designing .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-7-13(21-18-9)14(19)17-15-16-12(8-22-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURRUWXZVQHRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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